3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane
CAS No.:
Cat. No.: VC17683739
Molecular Formula: C10H15Cl
Molecular Weight: 170.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15Cl |
|---|---|
| Molecular Weight | 170.68 g/mol |
| IUPAC Name | 3-(chloromethyl)-3-prop-2-enylbicyclo[3.1.0]hexane |
| Standard InChI | InChI=1S/C10H15Cl/c1-2-3-10(7-11)5-8-4-9(8)6-10/h2,8-9H,1,3-7H2 |
| Standard InChI Key | SQNSTSMVDVHYJY-UHFFFAOYSA-N |
| Canonical SMILES | C=CCC1(CC2CC2C1)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a bicyclo[3.1.0]hexane framework—a fused cyclopropane-cyclopentane system—with substituents at the 3-position: a chloromethyl (-CH2Cl) group and a prop-2-en-1-yl (allyl, -CH2CHCH2) group . This arrangement creates significant steric strain and electronic diversity, influencing its reactivity. The bicyclic core imposes a rigid geometry, while the allyl group introduces unsaturation for further functionalization.
Molecular Formula and Weight
Discrepancies exist in reported molecular formulas:
The variance likely stems from differences in hydrogen counting within the bicyclic system. The parent bicyclo[3.1.0]hexane (C6H10) loses two hydrogens upon substitution at the 3-position, suggesting C10H14Cl (169.67 g/mol) as a plausible formula. This inconsistency highlights the need for crystallographic or high-resolution mass spectrometry validation.
Table 1: Reported Physicochemical Properties
| Property | EvitaChem | Chemsrc |
|---|---|---|
| Molecular Formula | C10H13Cl | C10H15Cl |
| Molecular Weight (g/mol) | 184.67 | 170.68 |
| IUPAC Name | As titled | As titled |
| SMILES | C1C2C(C(C1)C(C2)C=CC)Cl | Not reported |
Synthesis and Manufacturing
Synthetic Routes
While direct synthesis protocols for this compound are sparsely documented, analogous bicyclo[3.1.0]hexane derivatives are synthesized via (3 + 2) annulation strategies. A 2019 study demonstrated that cyclopropenes and aminocyclopropanes undergo photoredox-catalyzed annulation to form bicyclo[3.1.0]hexanes with all-carbon quaternary centers . Adapting this method, the target compound could be synthesized by selecting appropriate cyclopropene and cyclopropylaniline precursors bearing chloromethyl and allyl groups.
Key Reaction Conditions
-
Catalyst: Iridium or organic photoredox catalysts (e.g., 4CzIPN)
-
Light Source: Blue LEDs (450–460 nm)
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Solvent: Acetonitrile or dichloromethane
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Temperature: Room temperature
This method offers diastereoselectivity when using fluorinated cyclopropenes, a feature critical for accessing enantiopure medicinal chemistry intermediates .
Reactivity and Functionalization
Nucleophilic Substitution
The chloromethyl group serves as a versatile handle for nucleophilic displacement. In polar aprotic solvents (e.g., DMF), reagents like sodium azide or potassium hydroxide facilitate substitution, yielding azido- or hydroxy-methyl derivatives.
Allylic Functionalization
The allyl group participates in electrophilic addition (e.g., bromination) and cross-metathesis reactions. For example, Grubbs’ catalyst enables coupling with terminal alkenes, expanding the molecule’s complexity.
Thermal Stability
The bicyclo[3.1.0]hexane framework exhibits notable thermal resilience. Gas-phase thermochemistry data for the parent hydrocarbon (ΔfH° = 9.3 ± 0.8 kcal/mol) suggest that derivatized analogs like this compound retain stability under standard reaction conditions.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparisons
The bicyclic framework confers greater rigidity and strain energy compared to monocyclic analogs, enhancing reactivity in ring-opening reactions .
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